17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
Cabraleadiol is a tetracyclic triterpenoid compound isolated from various plants, particularly those belonging to the Meliaceae family. It has the molecular formula C₃₀H₅₂O₃ and a molecular weight of 460.74 g/mol . Cabraleadiol exhibits a range of biological activities, including antimycobacterial and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cabraleadiol can be synthesized through chemical reactions involving South American neem diols. One common method involves reacting these diols with acetic anhydride to produce Cabraleadiol 3-acetate . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Cabraleadiol often involves extraction from natural sources, such as the arillus of Carapa guianensis and fruits and seeds of Cabralea canjerana . The extraction process includes solvent extraction, purification, and crystallization to isolate Cabraleadiol in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cabraleadiol undergoes various chemical reactions, including:
Oxidation: Cabraleadiol can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Cabraleadiol.
Substitution: Cabraleadiol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of Cabraleadiol, such as Cabraleadiol 3-acetate and other oxidized or reduced forms .
Scientific Research Applications
Cabraleadiol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Cabraleadiol is not fully understood, but it appears to activate toll-like receptor 4 (TLR4) on macrophages, leading to increased expression of inflammatory cytokines and chemokines . Additionally, Cabraleadiol inhibits photosystem II (PS II) and induces the appearance of small G band, which is related to the decreased plastoquinone pool reduction .
Comparison with Similar Compounds
Similar Compounds
Cabraleadiol is structurally similar to other tetracyclic triterpenoids, including:
3-Epicabraleadiol: (CAS#19942-04-2)
Cabraleadiol 3-acetate: (CAS#35833-62-6)
Ocotillone: (CAS#22549-21-9)
20S,24R-Epoxydammar-12,25-diol-3-one: (CAS#25279-15-6)
Cabraleone: (CAS#35761-54-7)
20(S),24®-Ocotillol: (CAS#69926-31-4)
Pseudoginsenoside RT5: (CAS#98474-78-3)
Pseudoginsenoside F11: (CAS#69884-00-0)
Uniqueness
Cabraleadiol’s unique properties, such as its specific antimycobacterial activity and weak cytotoxicity to certain cancer cell lines, distinguish it from other similar compounds . Its ability to inhibit photosystem II and activate toll-like receptor 4 further highlights its distinct biological activities .
Properties
IUPAC Name |
17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNSDSKUAGBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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